3-Chloro-2-(tributylstannyl)pyridine
Overview
Description
3-Chloro-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C17H30ClNSn and a molecular weight of 402.59 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 3-position and a tributylstannyl group at the 2-position. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(tributylstannyl)pyridine typically involves the stannylation of 3-chloropyridine. One common method includes the reaction of 3-chloropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The tributylstannyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are used along with ligands like triphenylphosphine.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 3-Chloro-2-(tributylstannyl)pyridine is widely used in organic synthesis for the construction of complex molecules. Its ability to introduce the tributylstannyl group and the chloro group into organic molecules makes it a valuable tool in the development of innovative pharmaceutical compounds with potential therapeutic applications .
Biology and Medicine: In biological and medicinal chemistry, this compound is used as a building block for the synthesis of bioactive molecules. It can be employed in the development of new drugs and therapeutic agents due to its versatility in forming various chemical bonds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role in facilitating efficient synthetic routes makes it an important reagent in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(tributylstannyl)pyridine primarily involves its reactivity in forming new chemical bonds. The chloro group can undergo nucleophilic substitution, while the tributylstannyl group can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions that promote the formation of desired products .
Comparison with Similar Compounds
2-(Tributylstannyl)pyridine: Similar to 3-Chloro-2-(tributylstannyl)pyridine but lacks the chloro substituent at the 3-position.
3-Bromo-2-(tributylstannyl)pyridine: Contains a bromo group instead of a chloro group.
Uniqueness: this compound is unique due to the presence of both the chloro and tributylstannyl groups, which allows it to participate in a wider range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
tributyl-(3-chloropyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSIWQDIUJUACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656781 | |
Record name | 3-Chloro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206357-78-0 | |
Record name | 3-Chloro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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